molecular formula C10H18O2S B1474918 (1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol CAS No. 1690304-35-8

(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol

Cat. No. B1474918
CAS RN: 1690304-35-8
M. Wt: 202.32 g/mol
InChI Key: KYRQVNDVZGKHCE-QLVNRRSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol, also known as (1R,2R)-2-methyl-3-sulfanylcyclopentanol, is an organic compound with a molecular formula of C5H10O2S. It is a colorless, volatile liquid and is soluble in many organic solvents. This compound has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.

Scientific Research Applications

Mass Spectrometric Characterization of Stereoisomers

The mass spectrometric behavior of various stereoisomers, including (1R,2R)- derivatives, was studied, demonstrating specific fragmentation pathways that are rationalized based on the structure of the neutral molecules. This research provides valuable insights into the structural analysis and characterization of stereoisomeric compounds using mass spectrometry (Cristoni et al., 2000).

Structural Analysis of Complex Compounds

In-depth structural analysis of complex compounds, involving (1R,2R)- derivatives, revealed specific conformations and interactions. The study enhances understanding of molecular structures and their implications in various fields, such as material science and molecular biology (Safariari et al., 2012).

Characterization and Synthesis of Organic Compounds

Research on the synthesis and characterization of organic compounds, including those with (1R,2R)- configurations, contributes to the field of organic chemistry, providing insights into reaction mechanisms and the development of new synthetic methods (Hirschler et al., 1994).

Contribution to Hop and Wine Chemistry

The identification of cysteine and glutathione conjugates of 3-sulfanylpentan-1-ol in hop, including studies on (1R,2R)- derivatives, adds significant knowledge to the chemistry of flavors and aromas in hop and wine. This research is crucial for understanding flavor precursors and their transformation during brewing and wine making (Chenot et al., 2019).

properties

IUPAC Name

(1R,2R)-2-(2-methyloxolan-3-yl)sulfanylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2S/c1-7-9(5-6-12-7)13-10-4-2-3-8(10)11/h7-11H,2-6H2,1H3/t7?,8-,9?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRQVNDVZGKHCE-QLVNRRSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)SC2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(CCO1)S[C@@H]2CCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 2
(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 3
(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 4
(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 5
(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 6
(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.